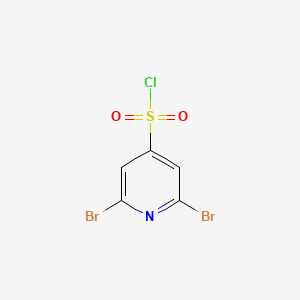

2,6-Dibromopyridine-4-sulfonyl chloride

説明

This compound is highly reactive due to the electron-withdrawing sulfonyl chloride group, making it valuable in organic synthesis for introducing sulfonate moieties or facilitating nucleophilic substitution reactions. Its bromine substituents enhance steric bulk and may influence solubility and reactivity compared to non-halogenated analogs.

特性

CAS番号 |

1261799-03-4 |

|---|---|

分子式 |

C5H2Br2ClNO2S |

分子量 |

335.40 g/mol |

IUPAC名 |

2,6-dibromopyridine-4-sulfonyl chloride |

InChI |

InChI=1S/C5H2Br2ClNO2S/c6-4-1-3(12(8,10)11)2-5(7)9-4/h1-2H |

InChIキー |

ANGXQBCOGZZJQE-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(N=C1Br)Br)S(=O)(=O)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromopyridine-4-sulfonyl chloride typically involves the bromination of pyridine derivatives followed by sulfonylation. One common method includes the diazotation of substituted 3-aminopyridines, followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides

Industrial Production Methods

Industrial production of 2,6-Dibromopyridine-4-sulfonyl chloride may involve large-scale bromination and sulfonylation reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

2,6-Dibromopyridine-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms and the sulfonyl chloride group can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as organolithiums and organomagnesiums are commonly used for nucleophilic substitution reactions.

Electrophilic Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .

科学的研究の応用

2,6-Dibromopyridine-4-sulfonyl chloride has several scientific research applications, including:

作用機序

The mechanism of action of 2,6-Dibromopyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives . The bromine atoms can also participate in substitution reactions, allowing for further functionalization of the molecule .

類似化合物との比較

Comparison with Structurally Related Compounds

Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Differences:

Heterocyclic Core :

- Pyridine (one nitrogen) in the target compound vs. pyrimidine (two nitrogens) in the analog. Pyrimidines exhibit distinct electronic properties, influencing hydrogen bonding and solubility.

Substituent Effects :

- Bromine atoms in the target compound increase molecular weight (367.89 g/mol estimated) and steric hindrance compared to chlorine and methyl groups in the analog. Bromine’s lower electronegativity vs. chlorine may reduce electron withdrawal but enhance hydrophobicity.

Functional Groups :

- Sulfonyl chloride (-SO₂Cl) is highly reactive in nucleophilic substitutions (e.g., forming sulfonamides), while carboxylic acid (-COOH) participates in acid-base reactions or esterifications. The sulfonyl chloride group makes the target compound more versatile in synthetic chemistry.

Applications :

Research Findings and Limitations

- Reactivity : Sulfonyl chlorides generally exhibit higher reactivity than carboxylic acids due to the labile chlorine atom, enabling rapid conjugation with amines or alcohols.

- Thermal Stability : Brominated pyridines often show lower thermal stability compared to chlorinated analogs, which may limit high-temperature applications.

- Toxicity : Sulfonyl chlorides are typically corrosive and require careful handling, whereas carboxylic acids (like the analog) pose risks related to acidity but are less reactive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。